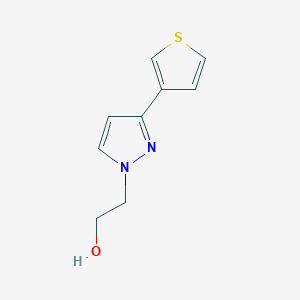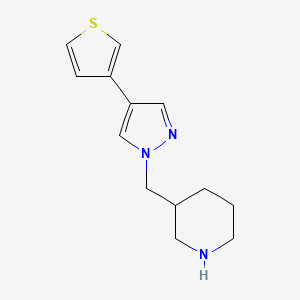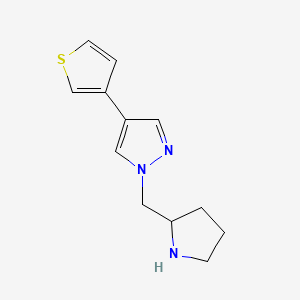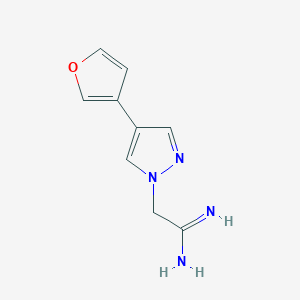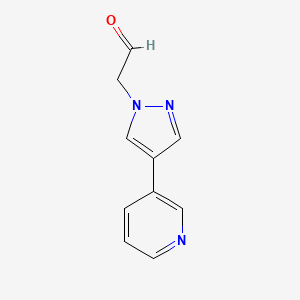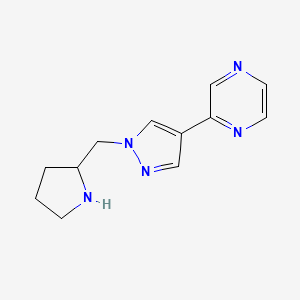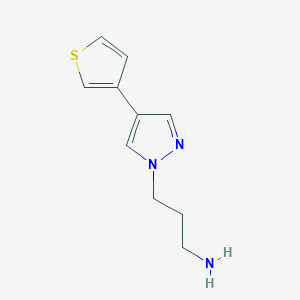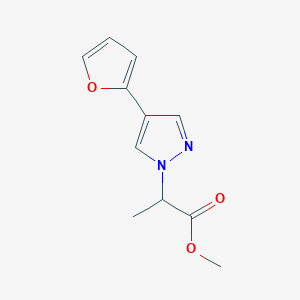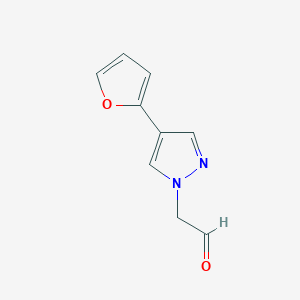
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine
Vue d'ensemble
Description
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine, also known as CPMPP, is a synthetic compound that has been studied for its potential applications in a variety of scientific research fields. CPMPP is a colorless solid that is soluble in water and has a melting point of about 125°C. It has been studied for its potential as a therapeutic agent, as a reagent for organic synthesis, and for its ability to act as a catalyst in certain reactions.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively studied for their chemical synthesis and structural characterization. For instance, Titi et al. (2020) reported the synthesis and characterization of pyrazole derivatives, including the study of their crystal structures and theoretical physical and chemical properties calculations, indicating their potential applications in developing new materials or chemical compounds with unique properties (Titi et al., 2020).
Anticancer Activities
Several studies have highlighted the potential anticancer activities of pyrazole derivatives. For example, Alam et al. (2018) synthesized and evaluated novel pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, demonstrating significant in vitro cytotoxicity against various human cancer cell lines (Alam et al., 2018). Zhang et al. (2008) also reported on pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives showing inhibitory effects against A549 lung cancer cells, suggesting the role of these compounds in cancer treatment (Zhang et al., 2008).
Antimicrobial and Antibacterial Properties
Pyrazole derivatives have shown promising antimicrobial and antibacterial properties. Farghaly and El-Kashef (2005) synthesized pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines and observed antibacterial and antifungal activities for several derivatives (Farghaly & El-Kashef, 2005). Furthermore, Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives with pyrazolyl moieties and pyrazolo[4,3-d]-pyrimidine derivatives, which exhibited significant antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Catalytic Applications
The pyrazolyl compounds have been investigated for their catalytic applications as well. For instance, Matiwane, Obuah, and Darkwa (2020) studied pyrazolylethylamine zinc(II) carboxylate complexes as catalysts for the copolymerization of CO2 and cyclohexene oxide, demonstrating their effectiveness under various conditions (Matiwane, Obuah, & Darkwa, 2020).
Mécanisme D'action
Target of Action
It is known that pyridine derivatives, such as imidazo[1,2-a]pyridines, are valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry .
Mode of Action
It is known that the functionalization of imidazo[1,2-a]pyridines, a related class of compounds, can occur through radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that rhodium (iii)-catalyzed and solvent-controlled c–h bond functionalization of 2-(1h-pyrazol-1-yl)pyridine with internal alkynes can lead to the divergent synthesis of either c–h alkenylation products or indazole products .
Result of Action
It is known that the functionalization of imidazo[1,2-a]pyridines can lead to the construction of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Action Environment
It is known that the synthesis of n-pyridin-2-yl, n-quinolin-2-yl, and n-isoquinolin-1-yl carbamates can be achieved through an environmentally friendly technique suitable for the good-to-high yielding synthesis of a wide range of n-pyridin-2-yl or n-quinolin-2-yl substituted carbamates .
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-5-pyrazin-2-ylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5/c12-11-5-9(10-6-13-3-4-14-10)15-16(11)7-8-1-2-8/h3-6,8H,1-2,7,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLYKHPVAKBLNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C(=CC(=N2)C3=NC=CN=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-(pyrazin-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




